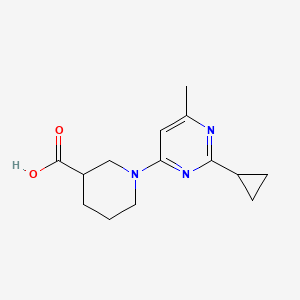![molecular formula C13H14N2O2 B2745085 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034261-64-6](/img/structure/B2745085.png)
2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities
Mecanismo De Acción
Target of Action
The primary target of 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is human carbonic anhydrases (hCAs) . These enzymes are involved in many important physiological and pathological processes . The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
The compound interacts with its target, human carbonic anhydrase II, by inhibiting its activity . This inhibition has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Biochemical Pathways
The inhibition of human carbonic anhydrase II by this compound affects various biochemical pathways. These include pathways related to eye health, neurological function, cancer progression, and infection response .
Pharmacokinetics
The compound’s molecular formula is c10h10n2o3s, and it has an average mass of 238263 Da . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The inhibition of human carbonic anhydrase II by this compound can lead to various molecular and cellular effects. These effects depend on the specific physiological or pathological process in which the enzyme is involved .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves the formation of the isoxazole ring followed by its attachment to the benzamide core. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: Shares the isoxazole moiety but differs in the side chain structure.
(4-Iodo-3-methylisoxazol-5-yl)methanol: Another isoxazole derivative with different functional groups.
Uniqueness
2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is unique due to its specific combination of the benzamide core and the 5-methylisoxazole moiety.
Propiedades
IUPAC Name |
2-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-5-3-4-6-12(9)13(16)14-7-11-8-15-17-10(11)2/h3-6,8H,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUXUXUSNCZRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=C(ON=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2745002.png)
![N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2745004.png)


![5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2745011.png)

![2-(4-chlorophenoxy)-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide](/img/structure/B2745015.png)




![3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2745020.png)
![3-benzyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745023.png)

